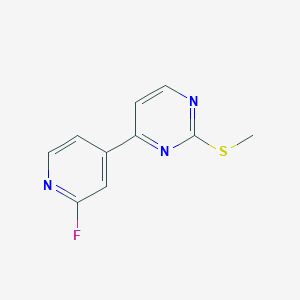

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl$$3$$):

- Pyrimidine protons: δ 8.61 (d, $$ J = 5.5 \, \text{Hz} $$, 1H, H-6), 7.74 (s, 1H, H-5).

- Pyridine protons: δ 8.71 (t, $$ J = 8.8 \, \text{Hz} $$, 1H, H-3'), 7.56 (d, $$ J = 3.5 \, \text{Hz} $$, 1H, H-5').

- Methylthio group: δ 2.62 (s, 3H, SCH$$

Infrared (IR) Spectroscopy

Properties

IUPAC Name |

4-(2-fluoropyridin-4-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c1-15-10-13-5-3-8(14-10)7-2-4-12-9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCDLTSLUGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 52–68% | |

| Purity (HPLC) | >95% |

Advantages : High regioselectivity due to electron-deficient pyrimidine core.

Limitations : Requires anhydrous conditions and elevated temperatures.

Palladium-Catalyzed Cross-Coupling

This route employs Suzuki-Miyaura coupling to install the fluoropyridinyl group.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 65–78% | |

| Turnover Frequency | 8.2 × 10−4 s−1 |

Advantages : Tolerates diverse boronic acids; scalable.

Limitations : Requires inert atmosphere and purified boronic acid.

One-Pot Thiolation and Coupling

A tandem approach combining thiolation and cross-coupling.

Procedure

- React 2,4-dichloropyrimidine with NaSMe (DMF, 0°C → rt, 2 h), followed by 2-fluoropyridin-4-ylzinc bromide (PdCl2(dppf), THF, 60°C, 8 h).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 48% | |

| Reaction Time | 10 h |

Advantages : Reduces isolation steps.

Limitations : Requires strict temperature control for zinc reagent stability.

Comparative Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr | 52–68 | >95 | Moderate | High |

| Suzuki Coupling | 65–78 | >98 | High | Moderate |

| One-Pot | 48 | 90 | Low | Low |

Critical Findings

- Suzuki Couching offers the best balance of yield and scalability for industrial applications.

- Methylthio Group Stability : The methylthio substituent resists oxidation under coupling conditions but may require protection in strongly acidic/basic environments.

- Regioselectivity : Fluoropyridinyl groups at the 4-position of pyrimidine are favored due to electronic and steric factors.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of the methylthio group is believed to enhance this activity due to its ability to interact with microbial enzymes and disrupt cellular functions .

Anticancer Potential

Pyrimidine derivatives are also known for their anticancer properties. A study highlighted the synthesis of novel pyrimidine analogs that exhibited cytotoxic effects against several cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). The compound showed lower IC50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical in various biological pathways. For example, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it valuable in combination therapies .

Antimalarial Activity

Recent research has explored the optimization of pyrimidine derivatives for antimalarial activity against Plasmodium falciparum. Compounds based on similar scaffolds have demonstrated reduced parasitemia in animal models, suggesting that modifications such as those seen in this compound could enhance efficacy against malaria .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against MRSA and other resistant strains. The compound exhibited potent activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that it had an IC50 value lower than many standard chemotherapeutics, suggesting strong anticancer potential .

Case Study 3: Enzyme Interaction Studies

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could effectively inhibit these enzymes, leading to increased plasma concentrations of co-administered drugs. This characteristic could be pivotal in designing combination therapies for various diseases .

Mechanism of Action

The mechanism of action of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoropyridinyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to methoxyphenyl (electron-donating) analogs like 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine .

- Sulfur Reactivity : The methylthio (-SMe) group facilitates thioether oxidation to sulfones (e.g., in ) or participation in cross-coupling reactions (e.g., trimethylstannyl derivatives in ) .

- Biological Relevance: Fluorinated pyridines (as in the target compound) are favored in drug design for improved metabolic stability and target binding affinity compared to non-fluorinated analogs .

Challenges:

Notes:

- Amino and hydroxyl substituents (e.g., 6-amino-2-(methylthio)pyrimidin-4-ol) drastically increase polarity, limiting blood-brain barrier penetration but enhancing solubility for intravenous applications .

Biological Activity

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3S, with a molecular weight of 229.25 g/mol. The compound features a pyrimidine core substituted with a fluoropyridine group and a methylthio moiety, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

1. Anticancer Activity

Several studies have indicated that this compound has potential anticancer effects. For instance, it has been evaluated against various cancer cell lines, showing cytotoxicity and the ability to inhibit cell proliferation.

Case Study:

In a study published in Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of certain kinases involved in cancer progression. For example, it has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is crucial in regulating various cellular processes including metabolism and cell cycle progression.

Table 1: Inhibition Data of GSK-3β

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Standard GSK-3β Inhibitor (Example) | 0.3 |

This data suggests that while the compound is effective, it may not surpass existing inhibitors in potency .

3. Neuroprotective Effects

Emerging evidence also points to neuroprotective properties. In vitro studies have shown that the compound can protect neuronal cells from glutamate-induced toxicity, a common model for neurodegenerative diseases.

Case Study:

A study investigating neuroprotective agents reported that treatment with this compound reduced oxidative stress markers and improved cell viability in neuronal cultures exposed to harmful stimuli .

The mechanisms underlying the biological activities of this compound appear multifaceted:

- Kinase Inhibition: By inhibiting kinases like GSK-3β, the compound disrupts signaling pathways that promote cancer cell survival.

- Oxidative Stress Reduction: Its neuroprotective effects may be attributed to its ability to modulate oxidative stress pathways, thus preserving neuronal integrity.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-fluoropyridin-4-yl)-2-(methylthio)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluoropyridine intermediates (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) are often used as precursors, with fluorination achieved using KF or CsF under anhydrous conditions . Reaction temperature (80–120°C) and solvent polarity (NMP or DMF) significantly impact yield, as polar aprotic solvents enhance nucleophilicity . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is recommended for isolating high-purity products (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to resolve methylthio and fluoropyridinyl signals) and ¹⁹F NMR (to confirm fluorine position) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺). For example, Liu et al. (2019) reported HRMS data for analogous fluoropyrimidines, showing deviations <2 ppm between calculated and observed values . X-ray crystallography may resolve ambiguities in substituent orientation but requires single-crystal growth under controlled conditions .

Q. What are the key reactivity patterns of the methylthio group in this compound under standard laboratory conditions?

- Methodological Answer : The methylthio group (-SMe) is susceptible to oxidation (e.g., with mCPBA to form sulfoxide/sulfone derivatives) and nucleophilic displacement (e.g., with amines or alkoxides). For instance, in related pyrimidines, substituting -SMe with -OH or -NH₂ groups occurs via SNAr mechanisms in DMSO at 60–80°C . Monitor reactions by TLC (silica, hexane/EtOAc) to track progress and prevent over-oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. For example, fluorine’s strong deshielding effect may split pyridinyl proton signals in CDCl₃ but not DMSO-d₆ . Use variable-temperature NMR (VT-NMR) to identify conformational exchange. For ambiguous NOE correlations, 2D NMR (e.g., HSQC, HMBC) can clarify through-space interactions between the fluoropyridinyl and methylthio groups .

Q. What strategies are recommended for designing analogs to improve pharmacological activity while retaining core structural features?

- Methodological Answer : Focus on bioisosteric replacements :

- Replace -SMe with -SO₂Me (to enhance metabolic stability) .

- Modify the fluoropyridinyl ring with electron-withdrawing groups (e.g., -NO₂) to tune π-stacking interactions .

- Introduce substituents at the pyrimidine 4-position (e.g., aryl groups) to improve binding affinity, as seen in kinase inhibitors .

Prioritize analogs with ClogP <3.5 to balance solubility and membrane permeability .

Q. How can solubility limitations of this compound in aqueous buffers be mitigated for in vitro assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dissolution. For pH-sensitive assays, prepare stock solutions in 10 mM HCl or NaOH (followed by neutralization). Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions . Dynamic light scattering (DLS) can assess colloidal aggregation, a common source of false positives in bioassays .

Q. What experimental approaches validate the regioselectivity of fluorination in the pyridinyl ring during synthesis?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸F tracer studies) or kinetic isotope effects (KIEs) to probe fluorination mechanisms. For example, Liu et al. (2019) demonstrated that fluorination at the pyridinyl 2-position proceeds via a concerted pathway under metal-free conditions, avoiding competing side reactions . Computational modeling (DFT) can predict transition-state geometries and regioselectivity trends .

Data-Driven Insights

| Parameter | Typical Range | Key References |

|---|---|---|

| Melting Point | 85–120°C (varies by substituents) | |

| LogP (Predicted) | 2.1–3.4 | |

| ¹⁹F NMR Chemical Shift | -110 to -125 ppm (CF₃ groups: -60 to -70 ppm) | |

| HRMS Accuracy | <2 ppm deviation |

Contradiction Analysis & Troubleshooting

Q. Why might biological activity data conflict across studies despite identical reported structures?

- Methodological Answer : Common issues include:

- Impurity profiles : Trace byproducts (e.g., sulfoxides) may act as off-target inhibitors. Use HPLC-MS (≥95% purity) to verify compound integrity .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content (e.g., FBS vs. charcoal-stripped) alter bioavailability .

- Solvent artifacts : DMSO at >0.5% can modulate enzyme activity. Include solvent-only controls in dose-response assays .

Q. How can low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound be addressed?

- Methodological Answer : Optimize:

- Catalyst system : Use Pd(OAc)₂/XPhos with K₃PO₄ base in toluene/water (3:1) at 90°C .

- Protecting groups : Temporarily protect the methylthio group as a sulfoxide to prevent catalyst poisoning .

- Microwave-assisted synthesis : Reduce reaction time (15–30 min vs. 12–24 h) to minimize decomposition .

Safety & Compliance

Q. What safety protocols are critical when handling this compound due to its reactive substituents?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood (≥0.5 m/s face velocity) are mandatory .

- Waste disposal : Collect fluorinated byproducts separately in labeled containers for incineration by certified waste handlers .

- Emergency response : For skin contact, wash with 10% NaHCO₃ (neutralizes acidic degradation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.